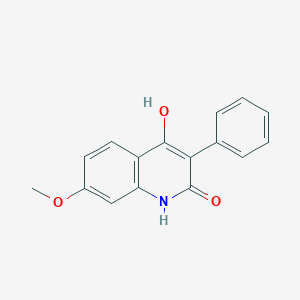

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one

Overview

Description

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one, commonly known as 4-HO-MPMI, is a chemical compound that belongs to the class of quinoline alkaloids. It is a synthetic derivative of the natural alkaloid, harmine, which is found in various plants such as Banisteriopsis caapi and Peganum harmala. 4-HO-MPMI has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antiproliferative Activity

- 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activity. Research indicates that certain derivatives exhibit potent activity against cancer cells, including colon, breast, and non-small cell lung cancer. These compounds have been found to inhibit cell growth through the accumulation in S-phase, a crucial phase of the cell cycle (Yeh‐long Chen et al., 2006).

Antitubercular Potency

- A study on 4-hydroxyquinolin-2(1H)-ones, including the 3-phenyl variant, has revealed their potential as antitubercular agents. A library of derivatives was tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations in the low micromolar range. These derivatives also exhibited low toxicity and no early signs of genotoxicity (M. B. de Macedo et al., 2017).

Antiplatelet Agents

- Derivatives of 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one have been identified as potential novel antiplatelet agents. Preliminary studies suggest these compounds, such as certain 4-alkoxy-2-phenylquinoline derivatives, demonstrate potent antiplatelet activity, comparable or superior to known agents like indomethacin (T C Ko et al., 2001).

Corrosion Inhibition

- Novel quinoline derivatives, including 4-hydroxy-3-phenylquinolin-2(1H)-one, have been studied for their potential as corrosion inhibitors. They have shown promise in protecting metals like iron from corrosion, particularly in acidic environments. Their effectiveness has been attributed to the adsorption of these molecules on metal surfaces, creating a protective layer (Şaban Erdoğan et al., 2017).

Phosphodiesterase Type 4 (PDE4) Inhibitors

- Derivatives containing the 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one moiety have been evaluated as potential inhibitors of phosphodiesterase type 4 (PDE4). These compounds have shown significant inhibitory activity and selectivity against PDE4, a therapeutic target for inflammatory and respiratory diseases (Gaopeng Song et al., 2015).

properties

IUPAC Name |

4-hydroxy-7-methoxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-11-7-8-12-13(9-11)17-16(19)14(15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHJNJCFFKTUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)